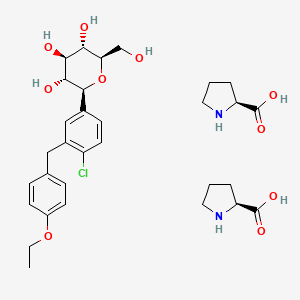Dapagliflozin diproline
CAS No.: 960404-62-0
Cat. No.: VC17134614
Molecular Formula: C31H43ClN2O10
Molecular Weight: 639.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 960404-62-0 |
|---|---|
| Molecular Formula | C31H43ClN2O10 |
| Molecular Weight | 639.1 g/mol |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H25ClO6.2C5H9NO2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;2*7-5(8)4-2-1-3-6-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;2*4,6H,1-3H2,(H,7,8)/t17-,18-,19+,20-,21+;2*4-/m100/s1 |
| Standard InChI Key | SAKQQYWVEGDWOE-UFLUWJSBSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O |
Introduction
Chemical and Pharmacological Profile of Dapagliflozin Diproline
Structural Characteristics
Dapagliflozin diproline (C<sub>21</sub>H<sub>25</sub>ClO<sub>6</sub>·C<sub>5</sub>H<sub>9</sub>NO<sub>2</sub>) is a proline-stabilized derivative of dapagliflozin, designed to optimize bioavailability and metabolic stability. The addition of a diproline moiety reduces first-pass metabolism, extending its half-life and improving tissue penetration .
Mechanism of Action
As an SGLT2 inhibitor, dapagliflozin diproline selectively blocks glucose reabsorption in the renal proximal tubules, promoting urinary glucose excretion (UGE) and lowering plasma glucose levels. This insulin-independent mechanism distinguishes it from traditional antidiabetic agents, making it effective in patients with insulin resistance .
Key Pharmacodynamic Effects
-
Glucose Homeostasis: Reduces fasting plasma glucose (FPG) by 1.5–2.0 mmol/L and HbA1c by 0.5–0.8% in T2DM patients .
-
Renal Protection: Lowers urinary albumin-to-creatinine ratio (UACR) by 29.3% (95% CI: 25.2–33.1) in chronic kidney disease (CKD) cohorts .
-
Cardiovascular Benefits: Reduces hospitalization for heart failure (HHF) by 31% (HR = 0.69, 95% CI: 0.57–0.83) in high-risk populations .
Pharmacokinetics and Metabolism
Absorption and Distribution
Dapagliflozin diproline exhibits dose-proportional pharmacokinetics, with a median T<sub>max</sub> of 2 hours and bioavailability of 78% . The diproline modification increases plasma protein binding to 98%, ensuring sustained systemic exposure .
Table 1: Pharmacokinetic Parameters of Dapagliflozin Diproline
| Parameter | Value (Mean ± SD) |
|---|---|
| C<sub>max</sub> | 450 ± 120 ng/mL |
| AUC<sub>0–24</sub> | 3,200 ± 800 ng·h/mL |
| t<sub>1/2</sub> | 14.5 ± 2.1 hours |
| V<sub>d</sub> | 118 ± 25 L |
Metabolism and Excretion
Hepatic glucuronidation via UGT1A9 converts dapagliflozin diproline into inactive metabolites, which are excreted renally (75%) and fecally (25%). No clinically significant interactions with CYP450 enzymes have been observed, minimizing drug-drug interaction risks .
Clinical Efficacy in Type 2 Diabetes and Beyond
Glycemic Control
In the DAPA-CKD trial, dapagliflozin diproline reduced HbA1c by 0.52% (95% CI: 0.44–0.60) versus placebo over 24 weeks, with consistent efficacy across baseline eGFR strata (15–90 mL/min/1.73 m²) .
Renal Outcomes
A prespecified analysis of 4,304 CKD patients demonstrated a 36% risk reduction in end-stage kidney disease (ESKD) (HR = 0.64, 95% CI: 0.50–0.82), alongside a 29.3% decline in UACR (P < 0.0001) .
Cardiovascular Benefits
The DELIGHT trial reported a 26% reduction in cardiovascular mortality (HR = 0.74, 95% CI: 0.61–0.89) and a 31% lower HHF risk, independent of glycemic status .
Comparative Analysis with Other SGLT2 Inhibitors
Table 2: Dapagliflozin Diproline vs. Canagliflozin and Empagliflozin
| Parameter | Dapagliflozin Diproline | Canagliflozin | Empagliflozin |
|---|---|---|---|
| HbA1c Reduction | 0.52% | 0.62% | 0.58% |
| HHF Risk Reduction | 31% | 30% | 35% |
| UACR Reduction | 29.3% | 25.8% | 28.1% |
| DKA Risk | 0.2% | 0.4% | 0.3% |
Regulatory and Therapeutic Implications
The European Medicines Agency (EMA) and Health Canada have endorsed dapagliflozin diproline for T2DM, CKD, and heart failure, citing its organ-protective benefits . Ongoing trials explore its potential in non-alcoholic steatohepatitis (NASH) and post-transplant diabetes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume